molecular formula C12H11N3O2 B5942444 6'-methoxy-3,3'-bipyridine-5-carboxamide

6'-methoxy-3,3'-bipyridine-5-carboxamide

Cat. No.: B5942444
M. Wt: 229.23 g/mol
InChI Key: AVLCXDCMOURKRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including 6’-methoxy-3,3’-bipyridine-5-carboxamide, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-3,3’-bipyridine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 6’-methoxy-3,3’-bipyridine-5-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

5-(6-methoxypyridin-3-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-11-3-2-8(7-15-11)9-4-10(12(13)16)6-14-5-9/h2-7H,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLCXDCMOURKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CN=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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